N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S2/c1-25-17(11-26-15-4-2-3-5-16(15)30-20(26)28)23-24-19(25)29-12-18(27)22-10-13-6-8-14(21)9-7-13/h2-9H,10-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQDNXYKOOCRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl group (-S-) in the molecule can participate in nucleophilic substitution reactions under oxidative conditions. For example:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂) in acetic acid | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives |
Similar compounds with sulfanyl linkages, such as N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide , undergo oxidation to yield sulfoxides or sulfones, which can alter biological activity.
Hydrolysis of the Acetamide Group
The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid and amine |
| Basic Hydrolysis | NaOH (1M), heat | Carboxylate salt and amine |
This reaction is critical for prodrug activation or metabolite formation. Structural analogs with acetamide groups show cleavage under physiological pH, releasing bioactive fragments.
Reactivity of the Benzothiazolone Ring
The 2-oxo-2,3-dihydro-1,3-benzothiazole core can undergo ring-opening or functionalization:
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Ring-opening : Reaction with strong bases (e.g., NaOH) cleaves the thiazolidinone ring, forming thiol and carbonyl intermediates.
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Electrophilic substitution : The aromatic ring in benzothiazolone may undergo halogenation or nitration at elevated temperatures.
Triazole Ring Reactivity
The 1,2,4-triazole ring participates in:
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Alkylation : Reacts with alkyl halides at the nitrogen atoms.
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Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) due to lone pairs on nitrogen .
Examples from related triazole-containing compounds demonstrate metal complex formation, which can enhance stability or modify pharmacological properties .
Fluorophenyl Group Interactions
The 4-fluorophenylmethyl substituent influences electronic properties and participates in:
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Electrophilic aromatic substitution : Fluorine directs incoming electrophiles to meta/para positions.
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Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids under palladium catalysis .
Thermal and Photochemical Stability
Studies on analogous compounds reveal:
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Thermal decomposition : Degrades above 250°C, releasing CO₂ and sulfur-containing gases.
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Photolysis : UV exposure leads to cleavage of the sulfanyl group, forming thiyl radicals.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Key Structural Differences and Implications
Benzothiazole vs. Indole/Oxadiazole Cores :
The target compound’s benzothiazole ring (2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl) may enhance hydrogen bonding via its carbonyl group, unlike indole () or oxadiazole () cores. Benzothiazoles are also associated with improved blood-brain barrier penetration compared to furan or pyridine substituents .- Fluorophenyl Substituents: The 4-fluorophenylmethyl group in the target compound and analogs () improves metabolic stability by blocking cytochrome P450-mediated oxidation.
Sulfanyl vs. Sulfonyl Linkages :
The sulfanyl (thioether) bridge in the target compound and may offer greater flexibility and reduced polarity compared to sulfonyl groups (), impacting solubility and target interactions .
Structure-Activity Relationships (SAR)
- Triazole Substituents: Methyl groups (target compound, ) enhance lipophilicity, favoring membrane penetration. Amino groups () improve water solubility but may reduce metabolic stability .
- Pharmacokinetic Effects: Butyl chains () and dimethylamino groups () modulate bioavailability; the former increases lipophilicity, while the latter enhances solubility .
Quantitative Structure-Activity Relationship (QSAR) Insights
3D-QSAR studies (CoMFA and CoMSIA) on indole and benzothiazole derivatives () highlight the importance of steric and electrostatic fields:
- Electropositive regions near the triazole sulfanyl group favor activity, aligning with the target compound’s fluorophenylmethyl substituent.
- Bulk-tolerant regions near the benzothiazole ring suggest that larger substituents (e.g., 4-methyl) improve binding .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, a benzothiazole moiety, and a triazole ring. This structural diversity contributes to its biological activity.
Research indicates that the compound may interact with various biological targets:
- Enzyme Inhibition : The triazole ring is known for its ability to inhibit enzymes involved in critical biological pathways. For instance, compounds with similar structures have shown inhibitory effects on certain kinases and phosphodiesterases.
- Receptor Modulation : The compound may also act on G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. This interaction could lead to downstream signaling effects that influence cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study conducted by Fayad et al. (2019) demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Properties : Research published in 2021 indicated that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the compound disrupts bacterial cell wall synthesis.
- Enzyme Inhibition Study : A detailed enzymatic assay revealed that the compound effectively inhibited a specific kinase involved in cancer progression, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
